![molecular formula C19H19N5O2S2 B2354190 2-(benzo[d]thiazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone CAS No. 2034254-39-0](/img/structure/B2354190.png)
2-(benzo[d]thiazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[d]thiazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is an organic compound with a complex structure, combining benzo[d]thiazole, pyrrolo[3,4-d]pyrimidine, and morpholine moieties. It exhibits unique chemical properties due to its multifunctional groups, making it an intriguing subject in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-(benzo[d]thiazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone, the following steps are typically involved:
Formation of Benzo[d]thiazol-2-ylthio Intermediate: : This involves the reaction of 2-aminobenzenethiol with a suitable electrophile.
Pyrrolo[3,4-d]pyrimidine Core Synthesis: : Constructed through multi-step synthesis involving heterocyclic ring formation.
Morpholine Substitution: : Introduced via nucleophilic substitution or coupling reactions.
Final Coupling Step: : The intermediate compounds are coupled under specific conditions (e.g., in the presence of catalysts or under reflux).
Industrial Production Methods
For large-scale production, optimizing reaction conditions for yield, purity, and cost-effectiveness is crucial. Techniques such as continuous flow synthesis and microwave-assisted reactions may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidation to form sulfoxides or sulfones.
Reduction: : Potentially reduced to corresponding alcohols or amines.
Substitution Reactions: : It can participate in nucleophilic or electrophilic substitutions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or organic peroxides.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Various halogenating agents or acids/bases.
Major Products Formed
Depending on the reaction, products may include oxidized derivatives, reduced alcohols or amines, or substituted aromatic compounds.
Scientific Research Applications
2-(Benzo[d]thiazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is used in:
Chemistry: : As a ligand or intermediate in the synthesis of complex molecules.
Biology: : Potential inhibitor for certain enzymes or signaling pathways.
Medicine: : Investigated for its therapeutic potential in cancer treatment or as an antimicrobial agent.
Industry: : May be utilized in the development of novel materials or as a component in chemical manufacturing processes.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, potentially including enzyme inhibition or modulation of signaling cascades. Its thiazole and pyrimidine moieties may interact with specific biological targets, disrupting their normal function.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-(benzo[d]thiazol-2-ylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone stands out due to its unique combination of functional groups and resultant properties.
Similar Compounds
2-(Benzo[d]thiazol-2-ylthio)-1-ethanone derivatives
Pyrrolo[3,4-d]pyrimidine derivatives
Morpholine-substituted aromatic compounds
This mix of properties and applications makes this compound a compound of significant interest across various scientific disciplines.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S2/c25-17(12-27-19-22-14-3-1-2-4-16(14)28-19)24-10-13-9-20-18(21-15(13)11-24)23-5-7-26-8-6-23/h1-4,9H,5-8,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDYMZZVIYFJAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CSC4=NC5=CC=CC=C5S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2354109.png)
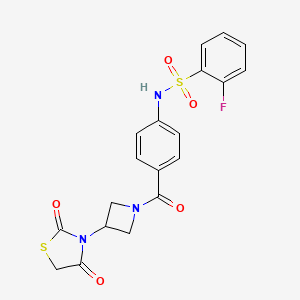
![Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2354111.png)
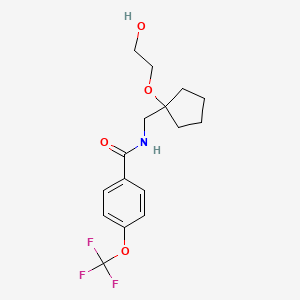
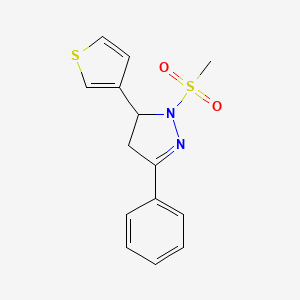
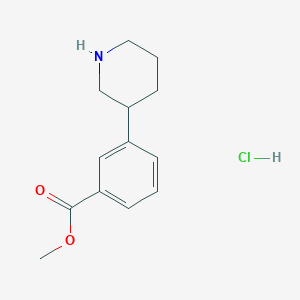
![N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354116.png)
![N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2354117.png)
![methyl 3-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2354119.png)
![N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B2354121.png)

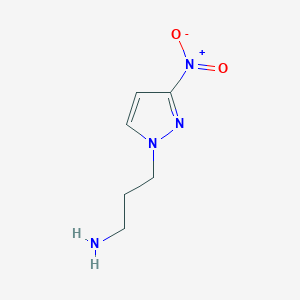
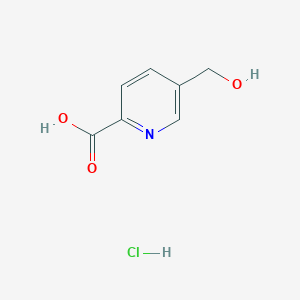
![1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2354130.png)
